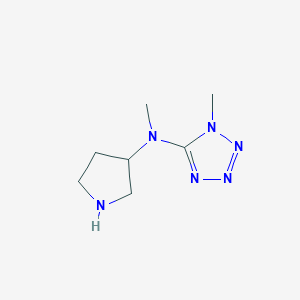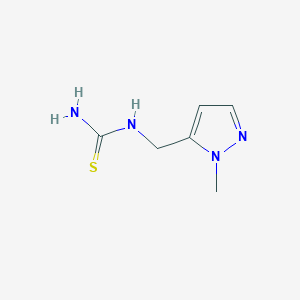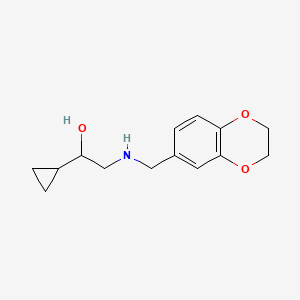![molecular formula C13H11Cl2N3O B7570059 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7570059.png)
2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. It was first discovered in the late 1990s and has since undergone numerous preclinical and clinical trials.
作用機序
2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide's mechanism of action is not fully understood, but it is believed to involve the activation of the immune system. This compound has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), which can induce tumor cell death. This compound may also inhibit the formation of new blood vessels, which can limit the growth and spread of tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to induce the production of cytokines, such as TNF-α, interferon-gamma (IFN-γ), and interleukin-6 (IL-6). This compound has also been shown to increase the expression of adhesion molecules on endothelial cells, which can enhance the infiltration of immune cells into tumors. In addition, this compound has been shown to decrease the expression of vascular endothelial growth factor (VEGF), which can inhibit the formation of new blood vessels.
実験室実験の利点と制限
2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound is also relatively stable and can be stored for extended periods of time. However, this compound has some limitations. It has a short half-life in vivo, which can make dosing and administration challenging. This compound can also be toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide research. One area of interest is the development of more potent and selective analogs of this compound. Another area of interest is the identification of biomarkers that can predict response to this compound treatment. Additionally, further research is needed to better understand this compound's mechanism of action and its potential as a combination therapy with other anti-cancer agents. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in specific patient populations.
合成法
2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,6-dichloropyridine-4-carboxylic acid with methylamine and acetic anhydride. The resulting intermediate is then reacted with 2-bromo-3-methylpyridine to yield this compound. The synthesis method has been optimized over the years to improve yields and purity.
科学的研究の応用
2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has been studied extensively for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of preclinical models, including lung, breast, and colon cancer. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cases. Clinical trials have been conducted to evaluate the safety and efficacy of this compound in patients with advanced solid tumors, but results have been mixed.
特性
IUPAC Name |
2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-3-2-4-16-10(8)7-17-13(19)9-5-11(14)18-12(15)6-9/h2-6H,7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVDYVAYIDMJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNC(=O)C2=CC(=NC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-fluoro-N-[2-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7569976.png)
![1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B7569999.png)


![2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7570011.png)
![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine](/img/structure/B7570020.png)



![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B7570046.png)
![5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7570053.png)

![(2S)-2-[(2,4-dimethylbenzoyl)amino]-4-methoxy-4-oxobutanoic acid](/img/structure/B7570071.png)
![3-[(1-methylimidazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7570073.png)
